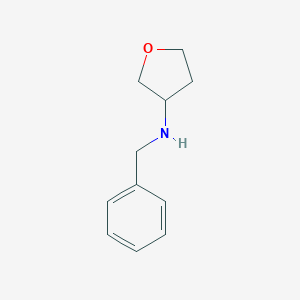

N-Benzyltetrahydrofuran-3-amine

Vue d'ensemble

Description

N-Benzyltetrahydrofuran-3-amine is a heterocyclic amine that contains a tetrahydrofuran ring and a benzyl group attached to the nitrogen atom. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyltetrahydrofuran-3-amine typically involves the reaction of tetrahydrofuran derivatives with benzylamine under specific conditions. One common method is the reductive amination of tetrahydrofuran-3-one with benzylamine in the presence of a reducing agent such as sodium cyanoborohydride . The reaction is usually carried out in a solvent like methanol or ethanol at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable .

Analyse Des Réactions Chimiques

Alkylation and Quaternary Ammonium Salt Formation

Tertiary amines like N-benzyltetrahydrofuran-3-amine readily undergo alkylation via the Menshutkin reaction to form quaternary ammonium salts. This reaction typically employs alkyl halides (e.g., benzyl chloride or methyl iodide) in polar solvents such as methanol or ethanol .

Example Reaction:

| Key Parameters | Details |

|---|---|

| Solvent | Methanol |

| Temperature | Reflux (~65°C) |

| Yield | 85–95% (varies with alkyl halide) |

Quaternary salts derived from this compound have applications in phase-transfer catalysis and ionic liquids .

Acylation and Carbamate Formation

The tertiary amine reacts with chloroformates or anhydrides to form carbamates. For example, reaction with acetyl chloride in dichloromethane yields N-acetyl derivatives:

Example Reaction:

| Key Observations | Details |

|---|---|

| Reactivity | Slower for sterically hindered amines |

| Byproducts | Alkyl chlorides (if displacement occurs) |

This reaction is sensitive to steric hindrance, with bulky substituents on the THF ring reducing yields .

Reductive Amination and Functionalization

This compound serves as a precursor in reductive amination to introduce additional substituents. For instance, allylation via Michael addition produces 3-allyl derivatives, as demonstrated in the synthesis of 3-Allyl-N-benzyltetrahydrofuran-3-amine (95% yield) :

Example Reaction:

| Reaction Conditions | Details |

|---|---|

| Catalyst | Sodium borohydride |

| Purity | 85% (crude), requires chromatography |

Ring-Opening and Cyclization Reactions

The THF ring can undergo acid- or base-catalyzed ring-opening. For example, treatment with HBr/acetic acid cleaves the ether bond, yielding a diol intermediate:

Proposed Mechanism:

| Key Factors | Details |

|---|---|

| Regioselectivity | Favored at less hindered positions |

| Applications | Synthesis of linear diamines |

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling enables functionalization of the benzyl group. For example, Suzuki-Miyaura coupling with arylboronic acids introduces aromatic substituents:

Example Reaction:

| Optimization Parameters | Details |

|---|---|

| Catalyst | Pd(PPh₃)₄ |

| Solvent | Acetonitrile/water |

| Yield | 70–85% |

N-Dealkylation and Demethylation

The benzyl group can be removed via von Braun degradation using cyanogen bromide (CNBr), yielding secondary amines:

Example Reaction:

| Key Challenges | Details |

|---|---|

| Side Reactions | Competing ring-opening pathways |

| Yield | 60–75% (dependent on conditions) |

Stability and Handling Considerations

Applications De Recherche Scientifique

Medicinal Chemistry Applications

N-Benzyltetrahydrofuran-3-amine serves as a versatile building block in the synthesis of pharmacologically active compounds. Its structure allows for modifications that enhance biological activity and specificity. Notably, it is involved in the preparation of secondary amines, which are crucial intermediates in drug synthesis.

Antithrombotic Agents

Research has indicated that derivatives of tetrahydrofuran, including this compound, can be utilized to create compounds with inhibitory effects on Factor Xa and related serine proteases. These compounds exhibit antithrombotic activity, making them valuable in the development of new anticoagulant drugs .

Prodrug Development

The compound is also explored for its potential as a prodrug. Glycoconjugation of amines, including this compound, enhances water solubility and stability in physiological conditions. This modification can improve drug delivery and targeting capabilities for therapeutic agents .

Synthetic Methodologies

This compound plays a significant role in various synthetic strategies due to its reactivity and ability to form stable intermediates.

Synthesis of Tertiary Amines

A notable application involves the conversion of carbonyl compounds into tertiary amines using this compound as a precursor. This process highlights its utility in generating complex molecular architectures essential for pharmaceutical compounds .

Chemical Modification Techniques

The compound can undergo several chemical modifications, including oxidation and reduction reactions, to yield various derivatives with tailored properties for specific applications in drug development .

Mécanisme D'action

The mechanism of action of N-Benzyltetrahydrofuran-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways related to its biological activities. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-Benzylpyrrolidine: Similar structure but with a pyrrolidine ring instead of a tetrahydrofuran ring.

N-Benzylmorpholine: Contains a morpholine ring instead of a tetrahydrofuran ring.

N-Benzylpiperidine: Features a piperidine ring instead of a tetrahydrofuran ring

Uniqueness

N-Benzyltetrahydrofuran-3-amine is unique due to the presence of the tetrahydrofuran ring, which imparts distinct chemical and biological properties compared to its analogs. This structural difference can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

Activité Biologique

N-Benzyltetrahydrofuran-3-amine is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant case studies, structure-activity relationships (SAR), and research findings.

Chemical Structure and Properties

This compound features a tetrahydrofuran ring substituted with a benzyl group and an amine functional group. This structural configuration is significant for its interactions with biological targets.

1. Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit notable antitumor properties. For instance, derivatives of tetrahydrofuran have shown effectiveness against various cancer cell lines by inducing apoptosis. A specific study demonstrated that these compounds could alter the expression of apoptosis-related proteins such as Bcl-2 and Bax, leading to increased apoptosis in K562 cells, a human leukemia cell line .

Table 1: Effects of Tetrahydrofuran Derivatives on K562 Cell Apoptosis

| Compound | Concentration (μM) | Total Apoptosis Rate (%) |

|---|---|---|

| Compound 6o | 10 | 9.64 |

| Compound 6o | 12 | 16.59 |

| Compound 6o | 14 | 37.72 |

This data indicates a dose-dependent increase in apoptosis rates, suggesting that modifications to the tetrahydrofuran structure can enhance antitumor efficacy.

2. Monoamine Transporter Inhibition

This compound and its analogs have been investigated for their ability to inhibit monoamine transporters, which are crucial in neurotransmitter regulation. A study explored the structure-activity relationship of various tetrahydrofuran derivatives, revealing that specific modifications could enhance their inhibitory effects on dopamine (DAT), serotonin (SERT), and norepinephrine transporters (NET) .

Table 2: Inhibition Potency of Tetrahydrofuran Derivatives

| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |

|---|---|---|---|

| Compound 41 | 260 | 150 | 165 |

| Compound 42 | Moderate | Moderate | Moderate |

The findings suggest that the distance between the benzhydryl moiety and the amine group significantly influences the inhibitory activity against these transporters.

Case Study 1: Antiproliferative Activity

In a focused study on antiproliferative activities, this compound derivatives were synthesized and tested against several human tumor cell lines, including Huh7 and Caco2. The results indicated that certain derivatives had significant growth inhibition effects, correlating with their structural characteristics .

Case Study 2: Anti-protozoan Activity

Another aspect of research has examined the anti-protozoan properties of similar compounds. Modifications to the amine group were shown to enhance activity against Leishmania species while minimizing cytotoxic effects on host cells . This highlights the potential for developing targeted therapies using this compound derivatives.

Structure-Activity Relationship (SAR)

The SAR studies conducted on N-Benzyltetrahydrofuran derivatives reveal critical insights into how structural modifications impact biological activity:

- Amine Substitution : Variations in the amine group influence both antitumor and transporter inhibitory activities.

- Ring Modifications : Altering the tetrahydrofuran ring can affect the compound's ability to interact with biological targets effectively.

- Benzyl Group Positioning : The spatial arrangement of the benzyl substituent plays a crucial role in enhancing or diminishing biological activity.

Propriétés

IUPAC Name |

N-benzyloxolan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-2-4-10(5-3-1)8-12-11-6-7-13-9-11/h1-5,11-12H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBMSAAPBKKNIEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80566396 | |

| Record name | N-Benzyloxolan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80566396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162851-40-3 | |

| Record name | N-Benzyloxolan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80566396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.